molecular formula C9H2F18O3 B12323962 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol

1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol

Cat. No.: B12323962
M. Wt: 500.08 g/mol
InChI Key: VLCSGHJPLKOKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1,2,3,3-Hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol is a highly fluorinated alcohol compound. This compound is characterized by its multiple fluorine atoms, which impart unique chemical and physical properties, such as high thermal stability and resistance to oxidation. It is used in various scientific and industrial applications due to these properties.

Preparation Methods

The synthesis of 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol typically involves the reaction of hexafluoropropanol with hexafluoropropylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.

    Substitution: Fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2,3,3-Hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol is utilized in various scientific research fields:

    Chemistry: It serves as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and resistance to oxidation.

    Biology: Its unique properties make it useful in the study of protein folding and stability.

    Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The multiple fluorine atoms enhance these interactions, leading to increased stability and specificity in binding to molecular targets. This compound can influence various molecular pathways, depending on its application, such as stabilizing protein structures or enhancing the solubility of pharmaceutical compounds.

Comparison with Similar Compounds

Similar compounds include other highly fluorinated alcohols, such as:

Compared to these compounds, 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol offers enhanced stability and unique reactivity due to its specific molecular structure, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C9H2F18O3

Molecular Weight

500.08 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol

InChI

InChI=1S/C9H2F18O3/c10-1(11)2(12,5(15,16)17)29-9(26,27)4(14,7(21,22)23)30-8(24,25)3(13,28)6(18,19)20/h1,28H

InChI Key

VLCSGHJPLKOKAM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(O)F)(F)F)F)(F)F)F)(F)F

Origin of Product

United States

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